Methyl 3-amino-2-chlorobenzoate hydrochloride
Overview
Description
Methyl 3-amino-2-chlorobenzoate hydrochloride is a chemical compound with the molecular formula C8H8ClNO2·HCl. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the third position and a chlorine atom at the second position on the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-chlorobenzoate hydrochloride typically involves the esterification of 3-amino-2-chlorobenzoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The final product is purified through crystallization and filtration to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-chlorobenzoate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The amino and chlorine groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various halogenating agents. The reactions are typically carried out in polar solvents such as water or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates and chlorobenzoates.
Reduction Reactions: Products include amines and alcohols.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Methyl 3-amino-2-chlorobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-chlorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine groups on the benzene ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can also undergo hydrolysis to release the active form of the compound, which can then interact with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-chlorobenzoate: Similar structure but with the amino and chlorine groups at different positions.
Methyl 3-amino-4-chlorobenzoate: Similar structure but with the chlorine group at the fourth position.
Methyl 3-amino-2-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl 3-amino-2-chlorobenzoate hydrochloride is unique due to the specific positioning of the amino and chlorine groups on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, making it valuable in various scientific research applications.
Properties
IUPAC Name |
methyl 3-amino-2-chlorobenzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)5-3-2-4-6(10)7(5)9;/h2-4H,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTECUMBUQUXCIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53553-15-4 | |
Record name | Benzoic acid, 3-amino-2-chloro-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53553-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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